molecular formula C12H14O B3395365 6-Isopropyl-2,3-dihydro-1H-inden-1-one CAS No. 42348-89-0

6-Isopropyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3395365
CAS No.: 42348-89-0
M. Wt: 174.24 g/mol
InChI Key: DUYPYGNHXIOWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of isopropylbenzene (cumene) with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

6-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its distinctive aroma and chemical properties.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    6-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a methyl group instead of an isopropyl group, which can affect its chemical and physical properties.

    6-Ethyl-2,3-dihydro-1H-inden-1-one: Contains an ethyl group, leading to differences in steric and electronic effects compared to the isopropyl derivative.

Uniqueness: 6-Isopropyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric properties, and reactivity. This makes it distinct from other indanone derivatives and can result in different biological activities and applications.

Properties

IUPAC Name

6-propan-2-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYPYGNHXIOWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-Isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
6-Isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
6-Isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
6-Isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
6-Isopropyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.